2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid
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Overview
Description
2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazolidine ring fused with a pyrazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrazole derivative with an imidazolidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and yield.
Chemical Reactions Analysis
2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or imidazolidine rings are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid can be compared with other similar compounds such as:
Imidazolidine derivatives: These compounds share the imidazolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with a pyrazole ring structure that may exhibit similar biological activities but differ in their overall molecular structure and reactivity.
Oxazolidinones: These compounds have a similar ring structure but with an oxygen atom, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-oxo-4-(1-propan-2-ylpyrazol-4-yl)imidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-6(2)14-4-7(3-12-14)10(8(15)16)5-11-9(17)13-10/h3-4,6H,5H2,1-2H3,(H,15,16)(H2,11,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQPQWYVOCVJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CNC(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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